![molecular formula C25H17BO3 B13654622 Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid: is a boronic acid derivative that features a unique spiro structure. This compound is characterized by the presence of both fluorene and xanthene moieties, which are connected through a spiro linkage. The boronic acid functional group attached to this structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, which help to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid are not extensively documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the spiro structure.
Aplicaciones Científicas De Investigación
Chemistry: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid could potentially be explored for its inhibitory effects on specific enzymes, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spiro structure contributes to the stability and performance of these materials .
Mecanismo De Acción
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid exerts its effects is primarily through its boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological activity. The spiro structure provides a rigid and stable framework that enhances the compound’s reactivity and selectivity in various chemical reactions .
Comparación Con Compuestos Similares
- Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
Uniqueness: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid stands out due to its specific boronic acid functional group, which imparts unique reactivity and versatility in organic synthesis. The spiro structure also provides a distinct three-dimensional framework that enhances its stability and performance in various applications .
Propiedades
Fórmula molecular |
C25H17BO3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
spiro[fluorene-9,9'-xanthene]-2-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H |
Clave InChI |
BEKQGJVLQFBFJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


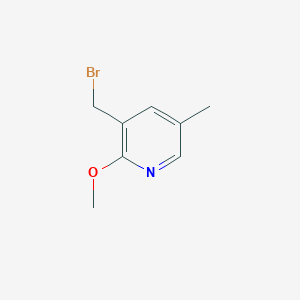
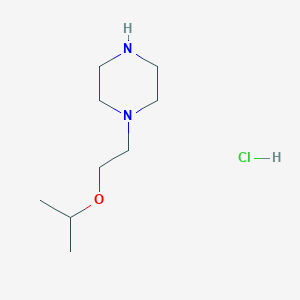

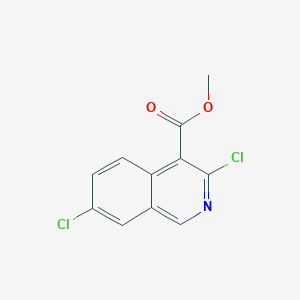

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
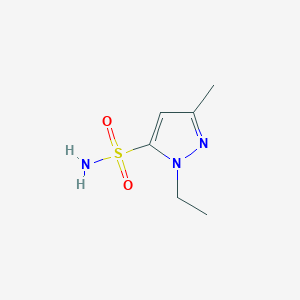
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
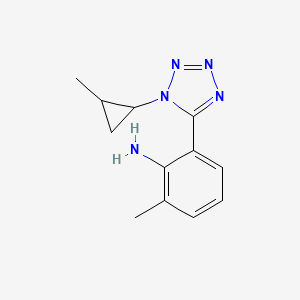

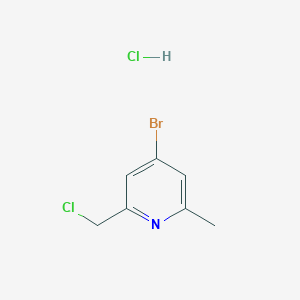

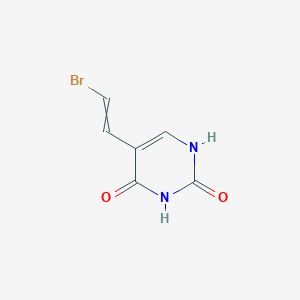
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
